molecular formula C18H20N2O4 B2442464 N,N'-bis(4-methoxybenzyl)ethanediamide CAS No. 349121-32-0

N,N'-bis(4-methoxybenzyl)ethanediamide

Cat. No.: B2442464
CAS No.: 349121-32-0
M. Wt: 328.368
InChI Key: DVFHNOIFAIRPES-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxybenzyl)ethanediamide is an organic compound with the molecular formula C18H20N2O4 It is characterized by the presence of two 4-methoxybenzyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxybenzyl)ethanediamide typically involves the reaction of ethanediamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-bis(4-methoxybenzyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxybenzyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: N,N’-bis(4-methoxybenzyl)ethanediamine.

    Substitution: Compounds with substituted methoxy groups, depending on the nucleophile used.

Scientific Research Applications

N,N’-bis(4-methoxybenzyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methoxybenzyl)ethylenediamine dihydrochloride: Similar structure but with different functional groups.

    N,N,N’,N’-Tetraethyl-4,4’-diaminobenzophenone: Contains ethyl groups instead of methoxy groups.

Uniqueness

N,N’-bis(4-methoxybenzyl)ethanediamide is unique due to its specific combination of methoxybenzyl groups and ethanediamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N,N'-bis[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)11-19-17(21)18(22)20-12-14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFHNOIFAIRPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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